molecular formula C11H15NO2 B3252735 Methyl 3-[(4-methylphenyl)amino]propanoate CAS No. 21911-85-3

Methyl 3-[(4-methylphenyl)amino]propanoate

Cat. No.: B3252735
CAS No.: 21911-85-3
M. Wt: 193.24 g/mol
InChI Key: HKLXEDGHOJJTQM-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Synthesis

The significance of Methyl 3-[(4-methylphenyl)amino]propanoate in modern organic synthesis is intrinsically linked to the broader class of N-aryl-β-amino esters. These compounds are highly valued precursors for a variety of biologically active molecules. The primary and most direct method for the synthesis of this compound is the aza-Michael addition, a cornerstone reaction in organic chemistry. This reaction typically involves the conjugate addition of an amine, in this case, p-toluidine (B81030), to an α,β-unsaturated carbonyl compound, methyl acrylate (B77674).

The reaction is often carried out under thermal conditions or with base catalysis. More contemporary approaches may utilize microwave irradiation to significantly reduce reaction times and improve yields. researchgate.net The development of catalytic, and particularly enantioselective, methods for the synthesis of N-aryl-β-amino esters represents a major focus in current research. helsinki.fi While the aza-Michael addition is a classic and reliable method, modern catalysis offers pathways to these structures with greater efficiency and stereocontrol. For instance, copper and palladium-catalyzed N-arylation of β-amino esters with aryl halides or triflates have emerged as powerful alternatives, allowing for the formation of the C-N bond under milder conditions. nih.govmdpi.com

Strategic Relevance as a Building Block in Complex Molecule Construction

The strategic value of this compound lies in its utility as a versatile building block for the synthesis of more elaborate and often heterocyclic molecules. The presence of both a secondary amine and an ester functionality within the same molecule allows for a variety of intramolecular and intermolecular cyclization reactions.

N-aryl-β-amino esters are well-documented precursors to quinolone and pyrimidine (B1678525) ring systems, which are core structures in many pharmaceuticals. helsinki.finih.gov For example, the intramolecular cyclization of an N-aryl-β-amino ester can be induced under acidic or thermal conditions to form a dihydroquinolone. Subsequent oxidation would then lead to the corresponding quinolone. The synthesis of quinolones from aniline (B41778) derivatives is a well-established strategy for producing a wide array of quinoline-based compounds. helsinki.fi

Similarly, the reaction of β-amino esters with various reagents can lead to the formation of substituted pyrimidines. The condensation of a β-dicarbonyl compound (which can be conceptually derived from the β-amino ester) with guanidine (B92328) is a classic method for pyrimidine synthesis. nih.gov The bifunctional nature of this compound makes it an attractive starting material for the construction of such heterocyclic scaffolds, which are prevalent in medicinal chemistry. mdpi.com

Evolution of Research Trajectories for N-Substituted Amino Esters

Research involving N-substituted amino esters has evolved from classical synthetic methods to more sophisticated and efficient catalytic strategies. Initially, the synthesis of compounds like this compound would have relied heavily on direct, often high-temperature, condensation reactions such as the aza-Michael addition. These methods, while effective, often require harsh conditions and can lack broad substrate scope or stereocontrol.

The trajectory of research then moved towards the development of transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and later the Buchwald-Hartwig amination provided milder and more general routes for the N-arylation of amino esters. nih.gov These methods significantly expanded the accessibility of a wide range of N-aryl amino acid derivatives.

More recently, the focus has shifted towards asymmetric synthesis, aiming to produce enantiomerically pure N-substituted amino esters. This has been driven by the increasing demand for chiral drugs and agrochemicals. helsinki.fi Research in this area includes the development of chiral catalysts for the enantioselective N-arylation of amino esters and the asymmetric reduction of N-aryl β-enamino esters. helsinki.fi The use of biocatalysis is also an emerging trend, offering highly selective and environmentally benign synthetic routes. This evolution reflects a broader trend in organic synthesis towards methodologies that are not only efficient and high-yielding but also more sustainable and capable of producing complex, stereochemically defined molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-methylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)12-8-7-11(13)14-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLXEDGHOJJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271845
Record name N-(4-Methylphenyl)-β-alanine methyl ester
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-85-3
Record name N-(4-Methylphenyl)-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-β-alanine methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Mechanistic Investigations

The traditional syntheses of Methyl 3-[(4-methylphenyl)amino]propanoate and related β-amino esters rely on well-understood reaction pathways. These include the formation of the ester functional group from a carboxylic acid precursor and the formation of the amine C-N bond through alkylation reactions.

A primary route for the synthesis of this compound involves the direct esterification of its corresponding carboxylic acid, 3-[(4-methylphenyl)amino]propanoic acid. sigmaaldrich.com The most common method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol) in the presence of an acid catalyst. masterorganicchemistry.com Typical catalysts for this reaction include mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to optimize the yield of the ester, conditions are manipulated to shift the equilibrium toward the products. This is often achieved by using a large excess of methanol (B129727) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative esterification protocols offer different conditions and mechanisms. One such method involves suspending the starting amino acid in methanol, followed by the dropwise addition of thionyl chloride. rsc.org This procedure is effective as it converts the carboxylic acid into a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol to form the methyl ester. Another patented process describes the use of an alkyl hydrosulphate, generated in situ from chlorosulphonic acid and an alcohol, as the esterification agent. google.com This method is reported to be efficient, requiring only a slight molar excess of chlorosulphonic acid relative to the amino acid and proceeding over a period of several hours. google.com

An alternative and highly convergent synthetic pathway is the N-alkylation of p-toluidine (B81030) with a suitable three-carbon propanoate synthon. The most direct approach is the aza-Michael addition of p-toluidine to methyl acrylate (B77674). This reaction is a conjugate addition where the nucleophilic amine attacks the electron-deficient β-carbon of the α,β-unsaturated ester. thieme-connect.com

A common issue in amine alkylation is the potential for overalkylation, as the secondary amine product can often be more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine. masterorganicchemistry.comwikipedia.org However, studies on the N-alkylation of primary amines with methyl acrylate have shown that the reaction exhibits favorable regioselectivity and chemoselectivity for mono-alkylation. Research using ¹H NMR spectroscopy to study the kinetics of this reaction demonstrated that the rate of the second alkylation (k₂) to form the tertiary amine is significantly slower than the initial reaction to form the desired secondary amine (k₁). nih.gov This inherent rate difference allows for the high-yielding synthesis of the target secondary amine product with minimal formation of byproducts. nih.gov

Table 1: Kinetic Data for N-Alkylation of Primary Amines with Various Reagents at Room Temperature. nih.gov
Alkylating ReagentRate Constant Ratio (k₂/k₁)Selectivity for Secondary Amine
Methyl Acrylate (MA)0.026High
Acrylonitrile (ACN)0.0072Very High
Propylene Oxide (PO)0.50Moderate

As shown in Table 1, the low k₂/k₁ ratio for methyl acrylate indicates a high preference for the formation of the secondary amine, making the Michael addition a highly effective and regioselective method for synthesizing this compound. nih.gov

While not the most direct route for the synthesis of the title compound, palladium-catalyzed reactions are instrumental in the synthesis of analogous and more complex β-amino esters and their precursors. acs.org The Buchwald-Hartwig amination, for example, is a powerful Pd-catalyzed cross-coupling reaction for forming aryl-N bonds, which can be used to synthesize a wide variety of substituted anilines that could serve as precursors. wikipedia.org

Palladium catalysis also enables the functionalization of C-H bonds, opening new synthetic pathways. acs.org For instance, Pd-catalyzed arylation of the β-C(sp³)–H bonds of alanine (B10760859) derivatives allows for the synthesis of β-arylated α-amino acids. acs.orgrsc.org This highlights the capability of palladium catalysts to forge C-C bonds in positions that are typically unreactive. Furthermore, palladium(0) catalysts have been used in the regioselective reaction of amines with allyl acetates to produce α-dehydro-β-amino esters, demonstrating the versatility of this approach in creating unsaturated analogs. acs.org These methods showcase the broad utility of palladium catalysis in constructing the core structures of complex amino acid and ester derivatives.

Table 2: Examples of Palladium-Catalyzed Reactions in the Synthesis of Amino Ester Analogs.
Reaction TypeSubstratesProduct TypeReference
C(sp³)–H ArylationAlanine derivatives, Aryl iodidesβ-Arylated α-amino acids acs.orgrsc.org
Aryl Amination (Buchwald-Hartwig)Aryl halides, AminesAryl amines wikipedia.org
Regioselective AminationAllyl acetates, Aminesα-Dehydro-β-amino esters acs.org
γ-Arylationα,β-Unsaturated esters, Silyl ketene (B1206846) acetalsγ-Aryl-α,β-unsaturated esters nih.gov

Novel Approaches in Compound Formation

Recent advancements in synthetic chemistry have led to the development of novel methods for the formation of β-amino propanoates, with a particular emphasis on controlling stereochemistry. Although this compound itself is achiral, these advanced techniques are crucial for synthesizing its chiral analogs, which possess stereogenic centers.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. One common strategy is enzymatic kinetic resolution. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, an analog of the title compound, has been successfully resolved using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net The enzyme selectively catalyzes the N-acylation of one enantiomer, allowing the acylated product and the unreacted enantiomer to be separated. researchgate.net

Another approach is to start from a chiral pool, using readily available enantiopure starting materials. For instance, the synthesis of chiral β-amino esters can be achieved by starting with enantiopure amino acids like (S)-3-aminobutanoic acid. rsc.org This strategy directly transfers the chirality of the starting material to the final product. Syntheses of specific chiral analogs such as (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate and Methyl (S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate have been reported, demonstrating the application of these strategies to create enantiomerically pure β-amino esters. chemscene.comsigmaaldrich.com

Asymmetric catalysis is a powerful approach for the direct synthesis of enantiomerically enriched compounds from prochiral substrates. frontiersin.org This field utilizes chiral catalysts, which can be transition metal complexes, organocatalysts, or enzymes, to control the stereochemical outcome of a reaction. frontiersin.orgyoutube.com

In the context of propanoate derivatization, various catalytic systems have been developed. Transition-metal catalysis, employing metals like iron, nickel, or copper with chiral ligands, has emerged as a robust method. frontiersin.orgacs.org A notable example is the first iron-catalyzed asymmetric reductive cross-coupling of ketimines with unactivated alkyl halides, which provides efficient access to α-tertiary amino esters with high enantioselectivity. acs.org This reaction proceeds through a radical mechanism and utilizes a chiral bisoxazoline-phosphine (NPN) ligand. acs.org Other innovative methods include dual catalytic systems, such as the combination of photoredox catalysis with anion-binding catalysis for the enantioselective synthesis of β-amino esters. rsc.org

Organocatalysis, which uses small, metal-free organic molecules, offers a complementary strategy. frontiersin.orgyoutube.com Chiral Brønsted bases, such as those derived from amines, can effectively catalyze asymmetric transformations by creating a chiral environment through hydrogen bonding. frontiersin.org These methods are at the forefront of modern organic synthesis, enabling the efficient and atom-economical construction of complex chiral molecules. frontiersin.orgnih.gov

Table 3: Overview of Novel Asymmetric Catalytic Methods for Chiral Amino Ester Synthesis.
Catalytic SystemReaction TypeProduct ClassKey FeaturesReference
Iron(II) triflate / Chiral NPN ligandAsymmetric Reductive Cross-Couplingα-Tertiary Amino EstersHigh enantioselectivity, broad substrate scope. acs.org
Photoredox / Anion-binding catalystDual Catalytic Synthesisβ-Amino EstersUses light as an energy source. rsc.org
Chiral Brønsted BaseVarious Asymmetric TransformationsChiral Amines/EstersMetal-free, operates via hydrogen-bonding networks. frontiersin.org

Green Chemistry Principles Applied to Synthesis

The synthesis of β-amino esters like this compound can be approached through various methods, with a growing emphasis on environmentally benign processes. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies applicable to the synthesis of the title compound include the use of efficient catalysts, alternative energy sources, and greener reaction media.

One of the most prominent green methods for synthesizing N-aryl-β-amino esters is the Michael addition of an amine to an acrylate. The reaction of p-toluidine with methyl acrylate is the most direct route to this compound. To align with green chemistry principles, this reaction can be optimized in several ways:

Catalyst-Free or Biocatalytic Approaches: While the Michael addition can occur thermally, it is often slow. The use of catalysts is common, and green alternatives to traditional strong acids or bases are preferred. Lipases, a class of enzymes, have been successfully employed in the Michael addition of aromatic amines to acrylates. For instance, Lipase TL IM from Thermomyces lanuginosus has been shown to catalyze such reactions, often in greener solvents like methanol, with short reaction times and high yields. chemsrc.com This enzymatic approach offers high selectivity and operates under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. rsc.org The synthesis of β-aryl-β-amino acid esters has been successfully achieved using microwave irradiation in solvent-free conditions, for example, through the Rodionov reaction. rsc.orgresearchgate.net This technique could be applied to the Michael addition of p-toluidine to methyl acrylate, potentially providing a rapid and efficient synthesis of this compound without the need for a solvent. rsc.org

Continuous Flow Synthesis: Continuous flow reactors offer advantages in terms of heat and mass transfer, safety, and scalability. The synthesis of β-amino esters has been demonstrated in continuous flow systems, sometimes even in aqueous media or without an external solvent, making it a green process technology. researchgate.net

These green methodologies represent a significant advancement over classical synthetic routes, which might involve harsher conditions, hazardous reagents, and the generation of more waste.

Derivatization and Further Chemical Functionalization

The structure of this compound offers three main sites for further chemical modification: the ester moiety, the aromatic ring, and the secondary amine group. This versatility allows for the synthesis of a wide array of derivatives with potentially new properties.

Transformations of the Ester Moiety

The methyl ester group is a versatile functional handle that can undergo several key transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(4-methylphenyl)amino]propanoic acid, under either acidic or basic conditions. researchgate.net This carboxylic acid derivative can then be used in further reactions, such as amide bond formation.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-[(4-methylphenyl)amino]propan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. researchgate.net The resulting amino alcohol is a valuable building block for other molecules.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be directly converted to an amide by reacting it with an amine, although this reaction is often less facile than the two-step hydrolysis-amidation sequence.

A summary of potential transformations of the ester moiety is presented in Table 1.

Table 1: Representative Transformations of the Ester Moiety

Transformation Reagents and Conditions Product
Hydrolysis Aqueous NaOH or HCl, heat 3-[(4-methylphenyl)amino]propanoic acid
Reduction LiAlH₄ in an ether solvent (e.g., THF, diethyl ether) 3-[(4-methylphenyl)amino]propan-1-ol
Transesterification R'OH, acid or base catalyst, heat Alkyl 3-[(4-methylphenyl)amino]propanoate

Reactions of the Aromatic Ring System

The tolyl group, being an electron-rich aromatic ring due to the activating methyl group and the amino substituent, is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is already occupied by the methyl group, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6 of the aromatic ring).

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. rsc.org This would introduce a nitro group onto the ring, likely at one of the ortho positions to the amino group. The ester group is a deactivating group, which would further influence the regioselectivity. rsc.org

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using an appropriate halogenating agent (e.g., Br₂ in a suitable solvent).

Friedel-Crafts Alkylation and Acylation: The electron-rich nature of the ring would make it reactive towards Friedel-Crafts reactions. However, the presence of the amino group can lead to complications, as it can coordinate with the Lewis acid catalyst. Protection of the amino group might be necessary to achieve successful alkylation or acylation.

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions:

N-Alkylation: The nitrogen can be further alkylated by reaction with an alkyl halide. This would result in the formation of a tertiary amine.

N-Acylation: The amine can be acylated by reaction with an acyl chloride or an acid anhydride (B1165640) to form an amide. This is a common reaction to introduce various acyl groups. For instance, reaction with acetyl chloride would yield Methyl 3-[acetyl(4-methylphenyl)amino]propanoate.

N-Arylation: The nitrogen can be arylated using methods such as the Buchwald-Hartwig amination, which involves a palladium catalyst and a suitable aryl halide or triflate. researchgate.net This allows for the synthesis of unsymmetrical diarylamines.

A summary of potential reactions of the secondary amine group is presented in Table 2.

Table 2: Representative Reactions of the Secondary Amine Group

Reaction Reagents and Conditions Product
N-Alkylation R'-X (alkyl halide), base Methyl 3-[alkyl(4-methylphenyl)amino]propanoate
N-Acylation R'COCl or (R'CO)₂O, base Methyl 3-[acyl(4-methylphenyl)amino]propanoate

Advanced Spectroscopic and Structural Elucidation Techniques

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. For Methyl 3-[(4-methylphenyl)amino]propanoate, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as insights into the molecule's dynamic behavior.

Multi-Dimensional NMR for Complete Assignment

While standard one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of magnetically active nuclei, complex spin systems and overlapping signals can often preclude a definitive assignment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities by revealing through-bond and through-space correlations between nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the propanoate chain, the methyl protons of the ester, and the methyl protons on the aromatic ring. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted ring. The two methylene groups of the propanoate chain will appear as triplets due to coupling with each other.

The ¹³C NMR spectrum will complement this by showing signals for the carbonyl carbon, the aromatic carbons, the two methylene carbons, and the two methyl carbons.

2D NMR experiments establish the connectivity between these nuclei.

COSY: A ¹H-¹H COSY spectrum will show a clear correlation between the two adjacent methylene groups (-CH₂-CH₂-) in the propanoate chain, confirming their direct coupling.

HSQC: An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons, linking the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
C=O - ~172 -
-OCH₃ ~3.65 (s, 3H) ~51.5 C=O
-NH-CH₂- ~3.40 (t, 2H) ~42.0 Aromatic C, C=O
-CH₂-COOCH₃ ~2.60 (t, 2H) ~33.5 C=O, -OCH₃
Aromatic C-N - ~145 Aromatic H
Aromatic C-H ~6.95 (d, 2H) ~129.5 Aromatic C-N, Aromatic C-CH₃
Aromatic C-H ~6.60 (d, 2H) ~113.0 Aromatic C-N
Aromatic C-CH₃ - ~128.0 Aromatic H, -CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Dynamic NMR for Conformational Studies

This compound possesses several rotatable bonds, leading to a range of possible conformations in solution. The rotation around the C(aromatic)-N bond, in particular, can be a subject of interest. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

Dynamic NMR, which involves acquiring NMR spectra at different temperatures (variable temperature NMR), can be used to study these conformational dynamics. By lowering the temperature, the rate of rotation around the C-N bond can be slowed down. If the coalescence temperature is reached, the single set of aromatic proton signals could broaden and eventually resolve into separate signals for the non-equivalent aromatic protons in the "frozen" conformation. The energy barrier to this rotation (ΔG‡) can then be calculated using the Eyring equation, providing valuable thermodynamic data about the molecule's flexibility. Similarly, restricted rotation around other single bonds could also be investigated using this technique.

Vibrational Spectroscopy for Mechanistic and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to the types of chemical bonds present and their local environment, making them powerful tools for functional group identification and for studying subtle changes in molecular structure and conformation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum provides clear evidence for its key structural features:

N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3350-3450 cm⁻¹, corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the carbonyl group of the ester. The position of this band is sensitive to the electronic environment.

C=C Stretches: Aromatic ring stretching vibrations will produce several bands in the 1500-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch: The C-O stretch of the ester group will give rise to a strong band, typically around 1170-1250 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O Stretch (Ester) 1730 - 1750 Strong
Aromatic C=C Stretch 1500 - 1600 Medium to Strong
C-N Stretch (Aromatic Amine) 1250 - 1350 Medium

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the p-disubstituted aromatic ring would give a strong and characteristic Raman signal, which is often weak in the IR spectrum.

C-C Backbone Vibrations: The vibrations of the carbon skeleton, which may not have a large change in dipole moment, can be more readily observed.

Non-polar Bonds: While the C=O and N-H groups are strong in the IR, the more symmetric and less polar parts of the molecule can be effectively probed with Raman spectroscopy.

By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, providing a deeper understanding of the molecule's structure and bonding.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.

For the synthesis of this compound, for example via a Michael addition of p-toluidine (B81030) to methyl acrylate (B77674), Gas Chromatography-Mass Spectrometry (GC-MS) could be an effective tool for reaction monitoring. Aliquots from the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions.

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺.

By increasing the collision energy in the mass spectrometer (MS/MS analysis), this molecular ion can be induced to fragment. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Cleavage of the C-C bond alpha to the carbonyl group: This could lead to the loss of the methoxycarbonyl group.

Cleavage of the N-C bond: This could result in the formation of a stable p-toluidinium ion.

Table 3: Predicted ESI-MS/MS Fragments for [this compound + H]⁺

m/z (Predicted) Proposed Fragment
194.12 [M+H]⁺
162.09 [M+H - CH₃OH]⁺
134.09 [M+H - CH₂=CHCOOCH₃]⁺

This detailed analysis of the fragmentation pattern serves as a powerful confirmation of the proposed structure and can be used to differentiate it from potential isomers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental formula of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₁H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. When subjected to HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the experimental mass to be matched with the theoretical mass, confirming the elemental composition.

Table 1: Illustrative HRMS Data for this compound

IonTheoretical m/zObserved m/zMass Error (ppm)
[C₁₁H₁₆NO₂]⁺194.1176194.11791.5

This table is illustrative and represents expected data.

The low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental formula, a critical first step in structural elucidation.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique provides valuable information about the connectivity of atoms within the molecule. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 194.1176) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern can be predicted based on the chemical structure. Key fragmentation pathways would likely involve the cleavage of the ester and amine functionalities. Expected fragment ions would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl propanoate moiety. The fragmentation of the N-aryl bond is also a plausible pathway. Analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece.

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₅NO₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
194.1163.1CH₃OHIon resulting from loss of methanol
194.1107.1C₄H₇O₂p-toluidine fragment
194.191.1C₅H₈NO₂Tropylium ion from the tolyl group

This table contains predicted data based on chemical principles.

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique is contingent on the ability to grow a single crystal of the compound suitable for diffraction analysis.

For this compound, a successful crystallographic analysis would reveal the precise spatial arrangement of the tolyl group relative to the amino propanoate chain.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.netmdpi.com In the case of this compound, hydrogen bonding is expected to be a dominant interaction. The secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains or dimeric motifs within the crystal structure. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

No specific DFT studies on Methyl 3-[(4-methylphenyl)amino]propanoate have been found in the reviewed literature. Such studies would be invaluable for understanding the molecule's geometry, electronic properties, and reactivity.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This information would be crucial for predicting the compound's behavior in chemical reactions.

Conformational Analysis and Energy Landscapes

There are no published potential energy surface scans for this compound. These scans would be essential for identifying the most stable conformations of the molecule.

Specific studies on the torsional angle dynamics of the bonds within this compound are absent from the scientific literature. This analysis would shed light on the molecule's flexibility and conformational preferences.

Reaction Pathway Modeling and Transition State Analysis

No reaction pathway modeling or transition state analyses specifically involving this compound have been reported. Such computational studies are necessary to elucidate the mechanisms of its formation and subsequent reactions.

Mechanistic Insights from Computational Simulations

There are no specific published computational simulations that provide mechanistic insights into the formation or reactions of this compound. General studies on related aza-Michael reactions indicate that computational chemistry is a powerful tool for elucidating reaction pathways. For example, research on the uncatalyzed reaction of aniline (B41778) with methyl acrylate (B77674)—a structurally similar process—has been mentioned in the context of computational studies, though detailed findings are not extensively reported. Theoretical investigations typically aim to calculate the transition state energies and geometries to understand the favorability of different proposed mechanisms.

Prediction of Reactivity and Selectivity

Specific predictions of reactivity and selectivity for this compound based on computational models are not available. In broader studies of aza-Michael additions involving primary amines and acrylates, a key area of investigation is the selectivity between mono- and di-addition products. Computational methods could, in principle, be used to predict how the electronic properties of the 4-methylphenyl group and the methyl ester influence the nucleophilicity of the amine and the electrophilicity of the acrylate, thereby affecting reaction rates and outcomes. However, such specific research for this compound has not been published.

Molecular Dynamics Simulations in Chemical Environments (excluding biological systems)

Solvent Effects on Molecular Behavior

No molecular dynamics (MD) simulation studies have been published that specifically analyze the behavior of this compound in different chemical environments. MD simulations are a valuable tool for understanding how solvent molecules interact with a solute, influencing its conformation and dynamics. Studies on related systems, such as poly(methyl methacrylate) in various solvents, demonstrate that the choice of solvent can significantly affect the polymer chain's properties. These investigations highlight the potential of MD simulations to probe solvent effects, though this has not been applied to the title compound.

Ligand-Substrate Interactions in Non-Biological Catalysis

There is no published research on the use of this compound as a ligand in non-biological catalysis, and therefore no computational studies on its ligand-substrate interactions. The molecule possesses potential coordination sites (the nitrogen and carbonyl oxygen atoms) that could allow it to act as a ligand for a metal catalyst. Computational studies in this area would typically involve modeling the coordination of the ligand to a metal center and the subsequent interactions with a substrate to elucidate catalytic mechanisms and predict efficiency. This area remains unexplored for this particular compound.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity Studies

The chemical character of methyl 3-[(4-methylphenyl)amino]propanoate is defined by the presence of both nucleophilic and electrophilic centers. The nitrogen atom of the secondary amine contains a lone pair of electrons, rendering it nucleophilic. Conversely, the ester group possesses an electrophilic carbonyl carbon.

The synthesis of this compound often involves the conjugate addition of p-toluidine (B81030) to methyl acrylate (B77674). semanticscholar.org This reaction, a classic example of aza-Michael addition, highlights the nucleophilic nature of the amine and the electrophilic character of the β-carbon in the α,β-unsaturated ester. organic-chemistry.orglibretexts.orgpressbooks.pub The reaction is typically reversible under thermodynamic control, favoring the more stable 1,4-addition product. libretexts.orgpressbooks.pub

The nucleophilicity of the nitrogen atom can be involved in further reactions, such as alkylation or acylation. However, the presence of the electron-donating methyl group on the phenyl ring can slightly enhance the electron density on the nitrogen, making it a stronger nucleophile compared to an unsubstituted aniline (B41778) derivative.

The electrophilic sites of the molecule include the carbonyl carbon of the ester and, to a lesser extent, the carbon alpha to the carbonyl group. The carbonyl carbon is susceptible to attack by strong nucleophiles, which can lead to substitution or cleavage of the ester.

Interactive Data Table: Key Reactive Sites and Expected Reactions

Reactive SiteTypePotential ReactionsReagent Type
Nitrogen AtomNucleophilicAlkylation, Acylation, Aza-Michael Addition (reverse)Electrophiles
Carbonyl CarbonElectrophilicNucleophilic Acyl Substitution, HydrolysisNucleophiles
α-CarbonWeakly AcidicDeprotonation (with strong base)Strong Bases
β-CarbonElectrophilic (in reverse reaction)Elimination (retro-Michael)Heat/Base

Acid-Base Properties and Their Influence on Reactivity

The nitrogen atom's lone pair makes the amine group basic. libretexts.org However, arylamines are considerably less basic than aliphatic amines because the lone pair can be delocalized into the aromatic π-system. utexas.edu The presence of the electron-donating methyl group at the para position of the phenyl ring slightly increases the electron density on the nitrogen, making it a stronger base compared to aniline but still weaker than typical alkylamines. libretexts.org The pKa of the conjugate acid of p-toluidine is approximately 5.1, which provides an estimate for the basicity of the amino group in the target molecule. nih.gov

The basicity of the nitrogen atom is crucial for its nucleophilic reactivity. Protonation of the amine under acidic conditions would deactivate it as a nucleophile.

Primary and secondary amines can also act as extremely weak acids, with pKa values typically around 38, meaning a very strong base is required to deprotonate the N-H bond. byjus.com

Interactive Data Table: Estimated Acid-Base Properties

Functional GroupPropertyEstimated pKaInfluence on Reactivity
Secondary Arylamine (R-NH-Ar)Basic~5.1 (of conjugate acid)Acts as a nucleophile; protonation deactivates it.
Secondary Amine (N-H)Weakly Acidic~38Can be deprotonated by very strong bases to form a highly reactive amide anion.
Ester (R-COOR')NeutralN/AGenerally unreactive under typical acid-base conditions.

Photochemical and Thermochemical Transformations

While specific studies on this compound are not extensively documented, the photochemical and thermochemical behavior can be inferred from related β-amino acid derivatives and polymers.

Photochemical Transformations: Photochemical reactions involving β-amino esters can lead to various transformations. For instance, metal-free, energy-transfer-enabled intermolecular aminocarboxylation reactions have been developed for the synthesis of β-amino acid derivatives from alkenes, indicating the potential for radical-mediated processes. nih.gov Photoreduction of aromatic ketones can be initiated by amines, proceeding through hydrogen abstraction from the position alpha to the nitrogen. researchgate.net In the context of this compound, irradiation could potentially lead to Norrish-type reactions if a suitable chromophore is present or introduced, or radical reactions initiated by cleavage of the C-N or C-H bonds adjacent to the nitrogen.

Thermochemical Transformations: The thermal stability of β-amino esters is a subject of interest, particularly in the context of polymers. Poly(β-amino esters) are known to be thermally degradable. researchgate.net The decomposition of these polymers can be influenced by the presence of catalysts and the specific structure of the repeating units. acs.org For a small molecule like this compound, heating could potentially induce a retro-Michael reaction, leading to the elimination of p-toluidine and the formation of methyl acrylate. The thermal decomposition of related polyurethanes often initiates at temperatures around 250°C. osti.gov The presence of the aromatic group may enhance the thermal stability compared to purely aliphatic β-amino esters.

Catalytic Applications in Organic Transformations (excluding biological catalysis)

The structural motif of a β-amino acid derivative, present in this compound, is a valuable scaffold in catalysis. These molecules and their derivatives can function as ligands for transition metals or as organocatalysts themselves.

Role as a Ligand in Transition Metal Catalysis

Amino acids and their derivatives are versatile ligands in transition metal catalysis due to their ability to form stable chelate complexes with metal centers through the nitrogen and oxygen atoms. mdpi.com While the ester group in this compound is less coordinating than a carboxylate, the nitrogen atom can still act as a potent ligand.

Organocatalytic Applications

β-Amino acid derivatives have emerged as a significant class of organocatalysts. rsc.orgmdpi.com They can operate through various activation modes, including enamine and iminium ion catalysis, or as Brønsted acid/base catalysts.

The secondary amine in this compound, upon deprotonation of the ester to the corresponding carboxylic acid, could act as a bifunctional catalyst. The amine can activate substrates through the formation of an enamine, while the carboxylic acid can act as a proton shuttle or hydrogen bond donor. These types of catalysts have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comacs.org The specific structure of this compound, with its secondary amine and ester group, makes it a precursor to potentially effective organocatalysts for a range of organic transformations.

Applications As a Synthetic Intermediate or Building Block

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the amino and ester groups, along with the potential for electrophilic substitution on the p-tolyl ring, provides multiple avenues for its incorporation into larger, more intricate structures.

The presence of both an amine and an ester group makes Methyl 3-[(4-methylphenyl)amino]propanoate a potential monomer for the synthesis of polyamides and other polymers. The amine functionality can react with dicarboxylic acids or their derivatives, while the ester group could potentially be involved in transesterification polymerization. These polymers could possess unique properties conferred by the p-tolyl substituent, such as altered solubility, thermal stability, or mechanical strength. Despite this theoretical potential, specific studies detailing the use of this compound as a monomer in the synthesis of advanced materials are not found in the surveyed scientific literature.

Development of Novel Synthetic Pathways Employing the Compound

The exploration of new synthetic methodologies is crucial for advancing the field of organic chemistry. The development of novel pathways that utilize this compound as a key starting material would be of significant interest. Such research could focus on catalytic C-H activation of the tolyl group, functionalization of the secondary amine, or novel cyclization strategies. Currently, there is a lack of published research detailing such innovative synthetic routes specifically for this compound.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating "Methyl 3-[(4-methylphenyl)amino]propanoate" from starting materials, by-products, and degradation products. This separation is fundamental for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The method can be adapted for both purity testing and reaction monitoring.

A common approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. For structurally similar aromatic amines and amino acid derivatives, C18 columns are frequently employed. sielc.comnih.gov A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) typically provides effective separation. lcms.czsielc.com The use of a buffer is important to control the ionization state of the secondary amine and the carboxylic ester, thereby ensuring reproducible retention times and sharp peak shapes. For quantitative analysis, a UV detector is commonly used, with the detection wavelength set at the absorbance maximum of the aromatic ring. sielc.com

For chiral purity analysis, specialized chiral stationary phases (CSPs) are necessary. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or quinine-based zwitterionic ion-exchangers have shown success in separating enantiomers of related amino acid derivatives. sigmaaldrich.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for Analysis of N-Aryl Amino Acid Esters

ParameterTypical ConditionsRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for LC-MS compatibility and good peak shape. lcms.cz
Gradient 10-90% B over 20 minutesA broad gradient allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity. researchgate.net
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic phenyl ring allows for UV detection. DAD provides spectral information for peak purity assessment.

This table presents a hypothetical set of starting conditions for method development based on the analysis of similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC analysis, likely with minimal sample preparation. GC is particularly useful for monitoring reaction progress, where the disappearance of volatile starting materials (e.g., p-toluidine (B81030) and methyl acrylate) and the appearance of the product can be tracked.

A standard GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., HP-5MS or equivalent). gdut.edu.cn A temperature-programmed oven is essential to ensure the elution of the analyte in a reasonable time with good peak shape. The injector temperature should be high enough to ensure rapid vaporization without causing thermal degradation. gdut.edu.cn For detection, a Flame Ionization Detector (FID) provides a robust and linear response for organic compounds. For more definitive identification, Mass Spectrometry (MS) is the detector of choice, providing both retention time and mass spectral data for structural confirmation. nih.gov It is important to note that when using methanol as an injection solvent for secondary amines, methylation artifacts can sometimes occur under certain GC conditions. nih.gov

Table 2: Suggested GC-MS Parameters for Reaction Monitoring

ParameterTypical ConditionsRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of organic compounds. gdut.edu.cn
Carrier Gas Helium at 1 mL/minAn inert carrier gas providing good chromatographic efficiency. gdut.edu.cn
Oven Program 80 °C (1 min), then 10 °C/min to 280 °C (5 min)A starting temperature to resolve volatile starting materials, followed by a ramp to elute the higher-boiling product.
Injector Temp. 270 °CEnsures efficient vaporization of the analyte. nih.gov
Detector Mass Spectrometer (MS)Provides mass spectral data for positive identification of reactants and products.
MS Mode Scan (m/z 50-400)Full scan mode allows for the identification of unknown impurities and by-products.

This table presents a hypothetical set of starting conditions for method development based on the analysis of similar aromatic amines.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers advantages such as high speed, reduced organic solvent consumption, and unique selectivity, making it a "green" analytical technique. tandfonline.com It is particularly well-suited for the separation of chiral compounds and can be applied to the analysis of "this compound".

For the analysis of amino acid derivatives, SFC often employs chiral stationary phases. nih.govnih.gov Crown ether-based CSPs have demonstrated excellent enantioselectivity for compounds containing primary amino groups. nih.govresearchgate.net The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol, to increase the mobile phase polarity and solvating power. nih.gov Additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be incorporated into the modifier to improve peak shape and selectivity for ionic or basic analytes. nih.gov

Table 3: Potential SFC Conditions for Chiral and Achiral Analysis

ParameterTypical ConditionsRationale
Column Chiral: CROWNPAK CR-I (+)Achiral: Aniline-based phaseCrown ether columns are effective for chiral amino acid separations. nih.govnih.gov Aromatic stationary phases can offer unique selectivity based on π-π interactions. nih.gov
Mobile Phase Supercritical CO2 / Methanol (e.g., 70:30)Methanol is a common modifier to increase the elution strength of the mobile phase. nih.gov
Additive 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)Additives can improve peak shape for acidic or basic analytes by suppressing unwanted interactions with the stationary phase. nih.gov
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temp. 40 °CInfluences fluid density and can affect retention and selectivity. tandfonline.com
Detection UV at 254 nm or MSUV detection is straightforward for aromatic compounds. MS detection provides structural information.

This table presents a hypothetical set of starting conditions for method development based on the analysis of related compounds.

Spectroscopic Detection Techniques for Reaction Kinetics and Quantitative Analysis

Spectroscopic techniques are invaluable for real-time reaction monitoring and for the quantitative determination of "this compound" in solution.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method for the quantitative analysis of compounds containing chromophores. The p-toluidine moiety in "this compound" contains a phenyl ring, which is a strong chromophore, making this technique highly suitable for its quantification.

To determine the concentration of the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax can be determined by scanning a solution of the compound across the UV-Vis range (typically 200-400 nm). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration.

For reaction kinetics, UV-Vis spectroscopy can be used to monitor the progress of the synthesis of "this compound," for example, in the Michael addition of p-toluidine to methyl acrylate (B77674). By monitoring the change in absorbance at a specific wavelength corresponding to the product or a reactant over time, the reaction rate can be determined. youtube.comyoutube.com This can be performed using a standard spectrophotometer for slow reactions or a stopped-flow apparatus for fast reactions. youtube.com

Table 4: Application of UV-Vis Spectroscopy

ParameterDescriptionExample Application
Wavelength Scan 200-400 nmTo determine the λmax of "this compound" for quantitative analysis.
Quantitative Analysis Measurement at λmaxDetermination of purity or concentration in a sample by comparison to a standard curve.
Kinetic Monitoring Time-course measurement at a fixed wavelengthMonitoring the formation of the product by the increase in absorbance at its λmax. youtube.com
Solvent Methanol or AcetonitrileA UV-transparent solvent that dissolves the analyte is required.

This table outlines the general approach for using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for quantitative analysis. While many amino acid derivatives require derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to become highly fluorescent, the intrinsic fluorescence of the N-aryl group in "this compound" may be sufficient for detection, albeit likely with lower quantum yield than dedicated fluorophores. nih.gov

For analysis, the compound would be excited at a specific wavelength, and the emission spectrum would be recorded. The intensity of the fluorescence emission at its maximum wavelength is proportional to the concentration of the analyte. This technique is generally more sensitive than UV-Vis absorption spectroscopy. The applicability of direct fluorescence spectroscopy would depend on the specific fluorescence properties (excitation and emission wavelengths, quantum yield) of "this compound", which would need to be experimentally determined. If the intrinsic fluorescence is weak, derivatization with a reagent like dansyl chloride could be an alternative for highly sensitive quantification.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry Methodologies

The synthesis of β-amino esters, a class to which Methyl 3-[(4-methylphenyl)amino]propanoate belongs, has traditionally been performed using batch-wise processes. However, the adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Future research should focus on developing a continuous flow synthesis for this compound, likely through the Michael addition of p-toluidine (B81030) to methyl acrylate (B77674).

Research in this area could investigate the use of immobilized catalysts or enzymes within the flow reactor to enhance selectivity and yield while simplifying purification. For instance, lipase-catalyzed Michael additions of aromatic amines to acrylates have been successfully demonstrated in continuous-flow microreactors. mdpi.com A key area of investigation would be the optimization of reaction parameters such as temperature, pressure, residence time, and solvent, which are readily controlled in a flow setup. The move from batch to flow processing is anticipated to offer superior heat and mass transfer, leading to improved reaction control and potentially higher purity of the final product. researchgate.net The development of such a process would not only represent a significant methodological advancement but also enable the on-demand production of this compound for further studies.

Table 1: A proposed comparative study for the synthesis of a related β-amino ester, highlighting the potential advantages of a continuous flow approach over traditional batch methods.
ParameterTraditional Batch ReactorContinuous Flow Reactor
Reaction TimeOften several hours to days mdpi.comMinutes to a few hours mdpi.comnih.gov
Heat TransferLimited by vessel surface area, potential for hotspotsExcellent, due to high surface-area-to-volume ratio researchgate.net
Mass TransferDependent on stirring efficiencyEnhanced through efficient mixing in microchannels researchgate.net
ScalabilityDifficult and often requires re-optimizationMore straightforward through 'scaling-out' or longer run times researchgate.net
SafetyLarger volumes of reagents and solvents pose higher risksSmaller reaction volumes at any given time enhance safety nih.gov

Applications in Supramolecular Chemistry

The structure of this compound is well-suited for participation in non-covalent interactions, the cornerstone of supramolecular chemistry. The secondary amine provides a hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor. Furthermore, the p-tolyl group can engage in π-π stacking and hydrophobic interactions. These features suggest that the molecule could be a versatile building block for the self-assembly of ordered nanostructures.

Future investigations could explore the self-assembly of this compound under various conditions (e.g., different solvents, pH, and temperatures) to form structures such as nanotubes, nanoribbons, or gels. The interplay between hydrogen bonding involving the amino and ester groups, and π-π stacking of the p-tolyl rings, could lead to the formation of extended, well-defined architectures. The chirality of related β-amino esters is known to influence their self-assembly, and this could be another avenue of exploration if chiral variants of the title compound are synthesized. The potential for this molecule to act as a gelator for organic solvents, driven by these directional non-covalent forces, is a particularly intriguing and unexplored possibility.

Advanced Materials Science Applications (purely chemical, non-biological)

In the realm of materials science, the most promising, yet completely unexplored, application of this compound is as a monomer for the synthesis of novel poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers with a wide range of properties that can be tuned by the choice of monomers. nih.govrug.nl The polymerization would likely proceed via the Michael addition of the secondary amine to a diacrylate monomer.

The incorporation of the N-(4-methylphenyl) group into the polymer backbone is a novel concept that could impart unique properties to the resulting material. The aromatic ring could enhance the thermal stability and mechanical properties of the polymer. Furthermore, the p-methyl group on the aryl ring serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties. Research should be directed towards the synthesis and characterization of homopolymers and copolymers derived from this compound. Key properties to investigate would include molecular weight, thermal behavior (glass transition temperature and decomposition temperature), and solubility. The pH-responsiveness, a hallmark of PBAEs due to the protonation of the tertiary amine in the backbone, should also be a central focus of these future studies. nih.gov The development of such novel PBAEs could lead to new materials for applications in coatings, adhesives, and other advanced, purely chemical systems.

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

Catalyst (HCl)Temp (°C)Time (h)Yield (%)
1 M60672
2 M70485

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the ester group (δ 3.6–3.8 ppm for methoxy) and aromatic protons (δ 6.8–7.2 ppm for 4-methylphenyl) .
  • Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 208.1) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

Methodological Answer:
Contradictions arise from variations in assay systems or structural analogs. To address this:

  • Standardized Assays: Use consistent cell lines (e.g., THP-1 for inflammation , MCF-7 for cancer ).
  • SAR Studies: Synthesize analogs (e.g., replacing 4-methylphenyl with fluorophenyl ) to isolate bioactive moieties.
  • Mechanistic Profiling: Perform kinase inhibition screens or NF-κB pathway analysis to identify primary targets .

Q. Table 2: Bioactivity Variation Across Analogues

SubstituentAssay SystemIC50 (μM)Reference
4-MethylphenylTHP-1 (IL-6)12.3
4-FluorophenylMCF-7 (Apoptosis)8.7

Advanced: What strategies are recommended for studying enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:
For chiral analogs (e.g., (R)- or (S)-configurations):

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
  • Polarimetry: Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D20_D^{20} = +15.2° for (R)-isomer ).
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition ).

Advanced: How can computational methods enhance the understanding of this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Develop models to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: -20°C in airtight, light-protected containers under inert gas (N2_2) to prevent hydrolysis .
  • Stability Monitoring: Periodic HPLC analysis to detect degradation (e.g., ester hydrolysis to propanoic acid) .

Advanced: What experimental approaches are used to study the compound’s role in enzymatic reactions?

Methodological Answer:

  • Enzyme Kinetics: Michaelis-Menten assays (e.g., monitoring NADH depletion spectrophotometrically at 340 nm) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd_d) to enzymes like trypsin or lipoxygenase .
  • Fluorescence Quenching: Track conformational changes in enzymes via tryptophan fluorescence .

Advanced: How can structural modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce LogP from 2.3 to <2.0 for better solubility .
  • Prodrug Design: Convert ester to amide for enhanced metabolic stability (e.g., plasma half-life extension from 2h to 6h ).

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Methyl 3-[(4-methylphenyl)amino]propanoate

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